

# Chemical structure of (+)-JQ1-OH

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Compound of Interest		
Compound Name:	(+)-JQ1-OH	
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An In-depth Technical Guide to the Chemical Structure of (+)-JQ1-OH

### Introduction

(+)-JQ1 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] It acts by competitively binding to the acetyl-lysine recognition pockets of these proteins, thereby displacing them from chromatin and modulating gene transcription.[3] [4] Due to its role in regulating critical oncogenes like MYC, (+)-JQ1 has become an invaluable chemical probe in cancer biology and drug development.[5][6] This guide focuses on (+)-JQ1-OH (also referred to as M1), the major in vivo metabolite of (+)-JQ1, detailing its chemical structure, synthesis, and biological context.[7][8][9][10] The formation of (+)-JQ1-OH is a critical aspect of the parent compound's pharmacokinetics, as it represents a primary pathway for its metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[8][10]

## **Chemical Structure and Properties**

**(+)-JQ1-OH** is formed through the hydroxylation of the 2-thienyl methyl group of the parent compound, **(+)-JQ1.**[8][9] This metabolic conversion results in the addition of a hydroxyl group, which alters the molecule's physicochemical properties.



Identifier	Value
IUPAC Name	tert-butyl 2-((6S)-4-(4-chlorophenyl)-9- (hydroxymethyl)-2,3-dimethyl-6H-thieno[3,2-f][7] [11][12]triazolo[4,3-a][7][11]diazepin-6-yl)acetate
Molecular Formula	C23H25CIN4O3S[7]
Molecular Weight	472.99 g/mol [7]
SMILES String	OCC(S1)=C(C)C2=C1N3C(INVALID-LINK N=C2C4=CC=C(Cl)C=C4)=NN=C3C[7]

# **Experimental Protocols and Methodologies**

The structural identification and synthesis of **(+)-JQ1-OH** have been described, confirming its identity as the major metabolite of **(+)-JQ1.**[8][9] The process involves a biomimetic chemical catalysis approach.

## Synthesis of (+)-JQ1-OH from (+)-JQ1[8][9]

A two-step procedure is employed to synthesize (+)-JQ1-OH from its parent compound.

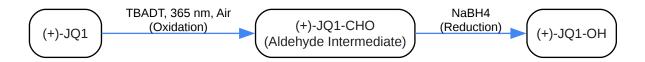
Step 1: Photocatalytic Oxidation to (+)-JQ1-CHO

- Reaction Setup: Dissolve (+)-JQ1 in dry acetonitrile.
- Catalyst Addition: Add 2 mol% of tetrabutylammonium decatungstate (TBADT) as the photocatalyst.
- Irradiation: Irradiate the reaction mixture with a 365 nm UV lamp under open air. The reaction is monitored for the formation of the aldehyde intermediate, (+)-JQ1-CHO.
- Work-up and Purification: Upon completion, the product is purified using standard chromatographic techniques, such as thin-layer chromatography (TLC), to yield the pure aldehyde.

Step 2: Reduction to (+)-JQ1-OH



- Reduction: Treat the purified (+)-JQ1-CHO with a reducing agent, sodium borohydride (NaBH<sub>4</sub>).
- Product Formation: This step reduces the aldehyde functional group to a primary alcohol,
  yielding (+)-JQ1-OH.
- Verification: The final product's identity is confirmed by comparing its liquid chromatographymass spectrometry (LC/MS) retention time and exact mass to the metabolite (M1) produced in liver microsome assays.[8][9]



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Caption: Chemical synthesis workflow for (+)-JQ1-OH from (+)-JQ1.

# **Biological Context and Activity**

**(+)-JQ1-OH** is the primary product of Phase I metabolism of (+)-JQ1. This biotransformation is crucial for understanding the parent drug's in vivo stability and clearance.

### Metabolism

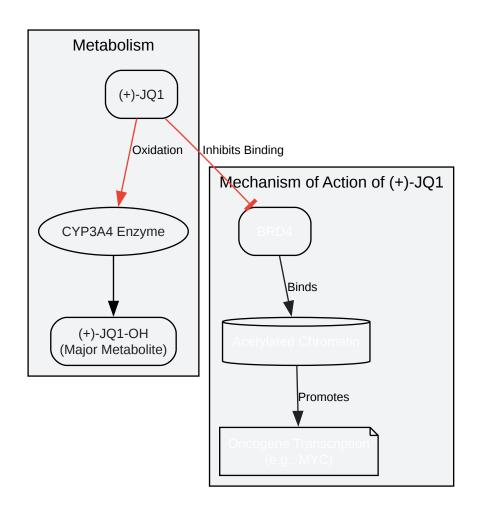
Studies using human and mouse liver microsomes have demonstrated that (+)-JQ1 is metabolized into several products, with the monohydroxylated form, (+)-JQ1-OH (M1), being the most abundant.[2][10] The reaction is predominantly catalyzed by CYP3A4, a key enzyme in drug metabolism.[8][10] The identification of the 2-thienyl methyl group as the primary "metabolic soft spot" has guided the development of deuterated analogs of (+)-JQ1 with improved metabolic stability and longer half-lives.[8][9]

## **Mechanism of Action of the Parent Compound**

The biological significance of **(+)-JQ1-OH** is directly linked to the activity of its precursor. **(+)-JQ1** functions by disrupting the interaction between BET proteins (specifically BRD4) and acetylated histones on chromatin.[3] This displacement prevents the recruitment of transcriptional machinery, leading to the downregulation of key oncogenes such as MYC.[5][6]



This inhibition of transcription results in anti-proliferative effects, cell cycle arrest, and differentiation in various cancer models, including NUT midline carcinoma and multiple myeloma.[3][5][6]



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Caption: Metabolism of (+)-JQ1 and its mechanism of action on BRD4.

# **Quantitative Data Summary**

This table provides a comparative summary of the key chemical properties of (+)-JQ1 and its major metabolite, (+)-JQ1-OH.



Property	(+)-JQ1	(+)-JQ1-OH
Molecular Formula	C23H25CIN4O2S[5][13]	C23H25CIN4O3S[7]
Molecular Weight ( g/mol )	456.99[5][13]	472.99[7]
CAS Number	1268524-70-4[5][13]	Not Available
PubChem CID	46907787[5][14]	Not Available
InChI Key	DNVXATUJJDPFDM- KRWDZBQOSA-N[1][5]	Not Available

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